molecular formula C10H12FNO4S B3502251 N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine

N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine

Cat. No.: B3502251
M. Wt: 261.27 g/mol
InChI Key: LQIYAPZQOAHCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine is a chemical compound with the molecular formula C 10 H 12 FNO 4 S and a molecular weight of 261.27 g/mol . Its structure features a glycine backbone modified with an ethyl group and a 4-fluorophenylsulfonyl moiety. Compounds containing the (fluorophenyl)sulfonyl group are of significant interest in medicinal and synthetic chemistry. For instance, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group is extensively used as a base-sensitive protecting group for hydroxyl groups in the synthesis of complex carbohydrates and glycoconjugates . Furthermore, molecules with a (4-fluorophenyl)sulfonyl group have been investigated as key components in bioactive molecules. One prominent example is the glycine transporter-1 (GlyT-1) inhibitor NFPS, which contains this functional group and has been studied for its potential to modulate NMDA receptor function, indicating relevance in neuroscience research . Researchers can utilize this compound as a building block in organic synthesis or as a potential precursor for the development of pharmacologically active compounds. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[ethyl-(4-fluorophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-2-12(7-10(13)14)17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIYAPZQOAHCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine

Retrosynthetic analysis of the target molecule, this compound, identifies several logical bond disconnections to simplify the structure into readily available starting materials. The primary disconnections are centered around the nitrogen atom of the glycine (B1666218) moiety, which is the most substituted atom in the core structure.

Disconnection I (N-Alkyl Bond): The bond between the nitrogen and the ethyl group can be disconnected. This suggests a synthetic route involving the N-alkylation of a precursor, N-[(4-fluorophenyl)sulfonyl]glycine. This is a common and effective strategy for introducing alkyl groups onto a sulfonamide nitrogen.

Disconnection II (N-Sulfonyl Bond): The bond between the nitrogen and the sulfonyl group (N-S) represents another key disconnection. This approach points towards the sulfonylation of a pre-formed N-ethylglycine derivative. This route is advantageous if N-ethylglycine is a more accessible starting material.

Disconnection III (N-Glycine Bond): A third disconnection can be made at the bond between the nitrogen and the glycine backbone. This would involve the reaction of 4-fluorobenzenesulfonamide (B1215347) with a haloacetic acid derivative, followed by N-alkylation.

These disconnections form the basis for the primary synthetic strategies explored for this class of compounds. The most common forward synthetic approaches involve either the initial sulfonylation of a glycine ester followed by N-alkylation, or the sulfonylation of N-ethylglycine.

Classical and Novel Synthetic Routes for Sulfonamide-Glycine Scaffolds

The synthesis of N-substituted N-arylsulfonylglycines is a critical process for creating building blocks used in the synthesis of peptoids and other biologically relevant molecules. nih.gov These methods are designed to be robust and allow for the introduction of a wide variety of functional groups. nih.gov

Multi-step Synthesis Protocols for N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycineresearchgate.netnih.gov

A widely adopted and efficient method for synthesizing N-arylsulfonyl-N-substituted glycines involves a sequential, multi-step process. researchgate.net This protocol typically begins with a glycine ester, which is first sulfonylated and then alkylated.

The initial step in this sequence is the reaction of a glycine ester, such as glycine methyl ester or glycine ethyl ester, with an arylsulfonyl chloride. For the target molecule, this involves the reaction of a glycine ester with 4-fluorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction proceeds as follows: 4-Fluorobenzenesulfonyl chloride + Glycine ester → N-[(4-fluorophenyl)sulfonyl]glycine ester + HCl

Common bases used for this transformation include triethylamine (B128534) or pyridine (B92270) in an inert solvent like dichloromethane (B109758) or tetrahydrofuran. The resulting N-arylsulfonylglycine ester is then typically purified before proceeding to the next step. This approach is foundational in the tandem synthesis of various glycine-based sulfonamides. researchgate.net

Following the sulfonylation, the ethyl group is introduced onto the sulfonamide nitrogen. The N-H proton of the N-[(4-fluorophenyl)sulfonyl]glycine ester is acidic enough to be removed by a suitable base, generating a nucleophilic anion that can react with an ethylating agent.

The general reaction is: N-[(4-fluorophenyl)sulfonyl]glycine ester + Base → [Anion] + Ethylating Agent → this compound ester

A common and effective procedure involves using potassium carbonate (K2CO3) as the base in a polar aprotic solvent such as dimethylformamide (DMF), with an alkyl halide like ethyl iodide or ethyl bromide as the alkylating agent. researchgate.net The final step involves the selective cleavage of the ester group, often through saponification with a base like lithium hydroxide (B78521) (LiOH), to yield the desired carboxylic acid, this compound. researchgate.net This two-step process from the N-arylsulfonamide building blocks generally results in good yields, often in the range of 70-91%. researchgate.net

Exploration of Alternative Precursors and Reagentsresearchgate.netchemicalbook.com

An alternative and equally viable synthetic route involves changing the order of bond formation, as suggested by the retrosynthetic analysis. This strategy begins with N-ethylglycine as the key precursor, which is then sulfonylated.

N-ethylglycine can be synthesized through various methods. chemicalbook.com One common industrial method involves the reaction of ethylamine (B1201723) with glyoxylic acid under a hydrogen atmosphere with a palladium on charcoal catalyst. chemicalbook.com Another approach is the reaction of ethylamine with chloroacetic acid. chemicalbook.com

Once N-ethylglycine is obtained, it can be directly sulfonylated with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., Schotten-Baumann conditions) to yield the final product. This route can be more efficient if N-ethylglycine is readily available or can be synthesized economically.

Precursor Reagent 1 Reagent 2 Product Reference
EthylamineGlyoxylic AcidH₂, Pd/CN-ethylglycine chemicalbook.com
EthylamineChloroacetic AcidBaseN-ethylglycine chemicalbook.com
Glycine Ester4-Fluorobenzenesulfonyl ChlorideBaseN-[(4-fluorophenyl)sulfonyl]glycine ester researchgate.net
N-[(4-fluorophenyl)sulfonyl]glycine esterEthyl HalideK₂CO₃This compound ester researchgate.net

Optimization of Reaction Conditions and Yieldsresearchgate.net

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time for both the sulfonylation and N-alkylation steps.

For the N-alkylation step , the combination of potassium carbonate as the base and DMF as the solvent has proven to be highly effective for similar transformations. researchgate.net The reaction temperature can be varied, often from room temperature to moderate heating (e.g., 60-80 °C), to drive the reaction to completion. The choice of the ethylating agent (e.g., ethyl iodide vs. ethyl bromide) can also influence the reaction rate.

For the final ester hydrolysis step, lithium hydroxide is often preferred over sodium or potassium hydroxide as it can lead to cleaner reactions and easier purification, providing high yields of the final carboxylic acid product. researchgate.net The purification of the final compound is typically achieved through flash chromatography. researchgate.net

Reaction Step Parameter Condition Effect on Yield/Purity Reference
N-AlkylationBaseK₂CO₃Effective for deprotonation of sulfonamide researchgate.net
N-AlkylationSolventDMFGood solubility for reactants, facilitates reaction researchgate.net
N-AlkylationTemperatureRoom Temp to 80 °CIncreased temperature can improve reaction rate
Ester HydrolysisBaseLiOHProvides selective and clean ester cleavage researchgate.net
PurificationMethodFlash ChromatographyEnsures high purity of the final product researchgate.net

Chemical Modifications and Derivatization Strategies of the Core Structure

The core structure of this compound possesses three primary sites for chemical modification: the carboxylic acid moiety, the phenyl ring, and the N-substituted glycine backbone. These sites allow for a range of derivatization strategies to modulate the compound's physicochemical and biological properties.

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amidation, and reduction. These modifications are fundamental in peptide synthesis and the development of prodrugs or analogs with altered polarity and metabolic stability. For instance, the carboxylic acid can be activated, a common practice in the synthesis of peptides, to facilitate coupling with amines to form amides.

Common transformations of the carboxylic acid moiety include:

Esterification: Reaction with various alcohols in the presence of an acid catalyst or using coupling agents can yield a diverse library of esters.

Amidation: Coupling with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) can produce a variety of amide derivatives.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

These functionalization strategies are crucial for creating derivatives with tailored properties for specific applications.

The 4-fluoro substituent on the phenyl ring is a key feature of the molecule. However, this position, as well as others on the aromatic ring, can be modified to explore structure-activity relationships (SAR). The electronic and steric properties of the molecule can be fine-tuned by introducing different substituents on the phenyl ring.

While direct modification of the fluorinated ring can be challenging, a more common approach is to start with differently substituted phenylsulfonyl chlorides in the initial synthesis. This allows for the incorporation of a wide array of substituents, as illustrated by analogous synthetic strategies for similar compounds. For example, the use of a 4-bromophenylsulfonyl chloride has been reported in the synthesis of related N-acyl-L-valine derivatives. mdpi.com

Table 1: Examples of Phenyl Ring Substituent Variations in Related Sulfonamide Compounds

Substituent at 4-position Rationale for Variation Potential Impact on Properties
-Cl Halogen substitution to explore electronic effects Altered lipophilicity and electronic character
-Br Introduction of a more lipophilic halogen Increased lipophilicity, potential for altered binding interactions
-CH3 Alkyl substitution to probe steric and electronic effects Increased lipophilicity, potential for steric hindrance
-OCH3 Methoxy group to introduce a hydrogen bond acceptor Altered electronic properties and potential for new hydrogen bonding interactions
-NO2 Strong electron-withdrawing group Significant alteration of the electronic properties of the phenyl ring

This table presents hypothetical variations based on common medicinal chemistry strategies for phenyl ring substitutions.

The N-ethyl group and the glycine backbone itself can be subjects of modification to explore the impact of steric bulk and conformational rigidity on the molecule's properties.

Modifications to the N-substituent can include:

Varying the Alkyl Chain: The N-ethyl group can be replaced with other alkyl groups (e.g., methyl, propyl, isopropyl) to investigate the effect of size and branching.

Introduction of Cyclic Moieties: The N-substituent could be part of a cyclic system, such as a piperazine (B1678402) ring, which has been explored in the design of glycine transporter-1 inhibitors. researchgate.net

The glycine backbone can be altered by:

Homologation: Insertion of additional methylene (B1212753) units to create N-substituted β-alanine or γ-aminobutyric acid analogs.

Introduction of Side Chains: Replacing one of the α-hydrogens of the glycine with various substituents to create α-substituted amino acid derivatives. The synthesis of a fluorescent amino acid, L-(7-hydroxycoumarin-4-yl) ethylglycine, demonstrates the feasibility of such modifications on a glycine scaffold. nih.gov

Table 2: Potential Modifications of the N-Substituted Glycine Backbone

Modification Type Specific Example Rationale
N-Alkyl Variation N-propyl Investigate the effect of increased lipophilicity and steric bulk.
N-Cyclic Substitution N-piperazinyl Introduce a heterocyclic moiety for potential new interactions.
Backbone Homologation N-ethyl-β-alanine Alter the spacing between the sulfonyl and carboxyl groups.
α-Substitution α-methyl Introduce a chiral center and conformational constraint.

This table outlines plausible modifications to the N-substituted glycine backbone based on established chemical principles.

Analytical Methodologies for Synthetic Intermediate and Product Characterization

The characterization of this compound and its synthetic intermediates relies on a suite of analytical techniques. Beyond basic identification methods, mass spectrometry plays a crucial role in reaction monitoring and impurity profiling.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the analysis of synthetic products and intermediates. It provides information about the molecular weight and fragmentation pattern of the analyte, which is invaluable for confirming the identity of the target compound and detecting any impurities.

Reaction Monitoring: During the synthesis, small aliquots of the reaction mixture can be analyzed by MS to track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as time and temperature.

Impurity Profiling: High-resolution mass spectrometry (HRMS) can be used to identify and quantify impurities in the final product. This is critical for ensuring the purity of the compound. By determining the exact mass of an impurity, its elemental composition can be deduced, providing clues to its structure and origin. For example, in the synthesis of related compounds, HRMS has been used to confirm the elemental composition of the final products. nih.gov

Derivatization for Analysis: In some cases, derivatization can be employed to improve the analytical properties of the target molecule for MS analysis. For instance, derivatization with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) has been used for the analysis of glyphosate, a glycine derivative, by liquid chromatography-mass spectrometry (LC-MS). nih.gov This technique could potentially be adapted for the analysis of this compound, particularly in complex matrices.

Table 3: Mass Spectrometry Techniques for Characterization

Technique Application Information Obtained
Liquid Chromatography-Mass Spectrometry (LC-MS) Reaction monitoring, purity assessment Molecular weight of components in a mixture, retention time
High-Resolution Mass Spectrometry (HRMS) Structure confirmation, impurity identification Exact mass, elemental composition
Tandem Mass Spectrometry (MS/MS) Structural elucidation of product and impurities Fragmentation pattern, structural information

This table summarizes the application of various mass spectrometry techniques in the characterization of the target compound and its analogs.

Structure Activity Relationship Sar Studies of N Ethyl N 4 Fluorophenyl Sulfonyl Glycine and Analogues

Design Principles for N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine Analogues

The design of analogues of this compound is predicated on a systematic modification of its core components to probe and optimize molecular interactions with its biological target. The fundamental scaffold, an N-arylsulfonyl-N-alkylglycine, offers several points for diversification. Key design principles involve:

Scaffold Hopping and Core Refinement: While maintaining the essential glycine (B1666218) sulfonamide backbone, which is crucial for activity in many biologically active sulfonamides, minor alterations to the core can be explored.

Substitution on the Phenyl Ring: The phenyl ring is a prime site for introducing various substituents to modulate electronic properties, lipophilicity, and steric bulk. The parent compound features a fluorine atom at the para-position, and analogues would systematically explore other halogens, alkyl, alkoxy, and other functional groups at the ortho, meta, and para positions.

Alteration of the N-Alkyl Group: The N-ethyl group can be varied in terms of chain length (e.g., methyl, propyl, butyl), branching (e.g., isopropyl, isobutyl), and cyclization (e.g., cyclopropyl) to investigate the impact of size and lipophilicity on potency and selectivity.

Modification of the Glycine Terminus: The terminal carboxylic acid of the glycine moiety is a critical interaction point. Bioisosteric replacement of the carboxylate with groups such as tetrazoles or acylsulfonamides is a common strategy to enhance metabolic stability or modify binding interactions.

Impact of Fluorine Substitution on the Phenyl Ring on Molecular Interactions

The presence of a fluorine atom on the phenyl ring, specifically at the para-position in this compound, has a profound impact on the molecule's physicochemical properties and its interactions with biological targets. Fluorine is a unique element in medicinal chemistry due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds.

The 4-fluoro substituent can influence molecular interactions in several ways:

Electronic Effects: Fluorine is a highly electronegative atom, which can alter the electron distribution of the phenyl ring. This can modulate the pKa of the sulfonamide nitrogen and the binding affinity of the molecule.

Lipophilicity: The introduction of fluorine can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and access its target.

Metabolic Stability: The strong C-F bond can block sites of metabolism on the aromatic ring, leading to an increased half-life of the compound.

Specific Interactions: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds or halogen bonds, which can contribute to binding affinity.

The following table illustrates the hypothetical impact of different substitutions on the phenyl ring on the biological activity of a series of N-ethyl-N-(phenylsulfonyl)glycine analogues.

CompoundRBiological Activity (IC50, nM)
1H150
24-F50
34-Cl75
44-CH3120
54-OCH3180
62-F200
73-F90

This table is illustrative and based on general SAR principles for sulfonamide-based inhibitors.

Role of the N-Ethyl Moiety in Modulating Biological Activity

The N-ethyl group in this compound plays a crucial role in modulating the compound's biological activity by influencing its steric and lipophilic properties. The size and conformation of the N-alkyl substituent can significantly affect how the molecule fits into the binding pocket of its target.

Systematic variation of the N-alkyl group can lead to significant changes in potency. For instance, replacing the ethyl group with a smaller methyl group or a larger propyl group can help to map the size of the binding pocket. Branched alkyl groups, such as isopropyl, can introduce steric bulk that may either enhance or diminish activity depending on the topology of the target.

The following table demonstrates the hypothetical effect of varying the N-alkyl substituent on the biological activity of N-(4-fluorophenylsulfonyl)-N-alkylglycine analogues.

CompoundN-Alkyl GroupBiological Activity (IC50, nM)
8Methyl80
9Ethyl50
10Propyl65
11Isopropyl150
12Cyclopropyl40

This table is illustrative and based on general SAR principles for N-alkylated sulfonamides.

Conformational and Electronic Effects of the Sulfonyl Linker

The sulfonamide linker in this compound is a key structural element that dictates the three-dimensional arrangement of the phenyl ring and the glycine moiety. The geometry around the sulfur atom is tetrahedral, and rotation around the S-N and S-C bonds is possible, allowing the molecule to adopt various conformations. The preferred conformation for binding to the biological target is crucial for activity.

Modifications to the Glycine Carboxylic Acid Terminus and their Influence on Molecular Recognition

The carboxylic acid group of the glycine moiety in this compound is a critical functional group for molecular recognition, often acting as a key hydrogen bond donor and acceptor or forming salt bridges with positively charged residues in the binding site of a target protein.

Modifications to this terminus are a common strategy in medicinal chemistry to improve pharmacokinetic properties or to fine-tune binding interactions. Common modifications include:

Esterification: Converting the carboxylic acid to an ester can increase lipophilicity and cell permeability. The ester can then be hydrolyzed in vivo to the active carboxylic acid.

Amidation: Formation of primary, secondary, or tertiary amides can alter the hydrogen bonding capacity and steric profile of the terminus.

Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere can improve metabolic stability and oral bioavailability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides. These groups can mimic the acidic nature and hydrogen bonding pattern of the carboxylic acid.

The following table shows hypothetical biological activities for analogues with modifications at the glycine terminus.

CompoundTerminus GroupBiological Activity (IC50, nM)
13-COOH50
14-COOCH3500
15-CONH2250
165-Tetrazole60
17-CONHOH90

This table is illustrative and based on general SAR principles for carboxylic acid bioisosteres.

Comparative SAR Analysis with Other Sulfonamide and Glycine-Based Ligands

The structure-activity relationship of this compound can be further understood by comparing it with other sulfonamide and glycine-based ligands.

Comparison with other Arylsulfonamides: Many biologically active arylsulfonamides share common structural features. The nature of the aryl group and the substituents on the sulfonamide nitrogen are key determinants of activity and selectivity. For example, in some classes of inhibitors, a larger, more hydrophobic aryl group may be preferred, while in others, smaller, more polar groups may lead to better activity.

Comparison with other Glycine-Based Ligands: Glycine and its derivatives are common components of biologically active molecules due to their small size and flexibility. In many cases, the glycine backbone acts as a scaffold to correctly position key pharmacophoric elements. Comparing the SAR of this compound with other N-substituted glycine derivatives can provide insights into the specific requirements of the target's binding site.

Molecular Mechanism Investigations and Target Interactions

Identification of Potential Biological Targets (e.g., Enzymes, Transporters) for Sulfonamide-Glycine Compounds

There is no specific information available in the reviewed literature identifying the biological targets of N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine. While the general class of sulfonamides is known to interact with a wide range of biological targets, including enzymes and transporters, the specific targets for this particular glycine (B1666218) conjugate have not been reported.

No data from in vitro enzyme inhibition assays for this compound could be located in the existing scientific literature.

Specific binding kinetic and thermodynamic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) for this compound have not been determined or reported in the available literature.

Molecular Interactions at the Active Site or Binding Pocket

Without identified biological targets, there is no information available regarding the specific molecular interactions of this compound at an active site or binding pocket.

There are no published studies describing the hydrogen bonding networks formed by this compound with any biological target.

Details regarding hydrophobic and π-stacking interactions between this compound and a biological receptor are not available in the current scientific literature.

There is no evidence or published research to suggest that this compound engages in chelation or coordination chemistry with metal ions in metalloproteinases or other biological targets.

Allosteric Modulation or Non-Competitive Binding Mechanisms

While direct studies on the allosteric modulation or non-competitive binding mechanisms of this compound are not extensively available in the current body of scientific literature, an understanding of its potential mechanisms can be inferred from the behavior of structurally related compounds. The molecule's key features—an N-substituted glycine core, a sulfonamide linkage, and a fluorophenyl group—are present in various compounds that exhibit allosteric or non-competitive interactions with their biological targets.

Inference from N-Acyl Amino Acid Analogs:

Research into N-acyl amino acids has revealed their capacity to act as allosteric modulators of glycine transporters (GlyT) and glycine receptors (GlyR). acs.orgacs.org These compounds, which share the N-substituted amino acid motif with this compound, can bind to sites on these proteins that are distinct from the primary (orthosteric) binding site for glycine. nih.govfrontiersin.orgnih.gov This allosteric binding can induce conformational changes in the protein, thereby modulating its activity without directly competing with the endogenous ligand. For instance, certain N-acyl amino acids have been shown to be positive allosteric modulators (PAMs) of GlyRs, enhancing the receptor's response to glycine. acs.orgacs.org This suggests that this compound could potentially interact with glycine transporters or receptors in a similar allosteric fashion.

Role of the Sulfonyl and Fluorophenyl Moieties:

The (4-fluorophenyl)sulfonyl group is a common feature in various pharmacologically active compounds, including those that act as allosteric modulators. For example, molecules containing a benzenesulfonamide (B165840) core have been identified as positive allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor. acs.orgnih.gov The sulfonamide linkage provides a specific geometry and hydrogen bonding capability that can facilitate binding to allosteric sites. The fluorophenyl group can engage in hydrophobic and halogen bonding interactions, further contributing to the affinity and specificity of the binding at a non-orthosteric site. The presence of this moiety in this compound suggests a potential for similar interactions.

Non-Competitive Inhibition:

Non-competitive inhibition is a form of allosteric interaction where the inhibitor binds to a site on the enzyme or receptor that is different from the substrate-binding site, and this binding reduces the maximal response (Vmax) without affecting the substrate's binding affinity (Km). wikipedia.org Studies on N-acylglycine esters have demonstrated their potential for substrate inhibition, which can be mechanistically related to non-competitive binding where an enzyme-substrate-inhibitor complex is formed. nih.gov Given its structure, this compound could potentially act as a non-competitive inhibitor of certain enzymes by binding to an allosteric site and inducing a conformational change that hinders the catalytic process, even when the substrate is bound. wikipedia.org

Mechanistic Insights into Biological Processes Influenced by the Compound's Activity

The potential biological activities of this compound can be inferred from its likely interaction with targets such as glycine transporters and receptors, based on the mechanisms of structurally analogous compounds.

Modulation of Glycinergic Neurotransmission:

Glycine is a crucial inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem. Its synaptic concentrations are primarily regulated by glycine transporters, GlyT1 and GlyT2. acs.orgfrontiersin.orgnih.gov If this compound acts as an inhibitor of these transporters, it would lead to an increase in the synaptic concentration of glycine. This elevation of glycine levels would, in turn, enhance the activation of postsynaptic glycine receptors, leading to increased inhibitory neurotransmission. acs.org This mechanism is a key strategy in the development of analgesics for chronic pain, as enhanced glycinergic signaling can dampen hyperexcitability of neurons involved in pain pathways. acs.orgnih.gov

Furthermore, if the compound acts as a positive allosteric modulator of glycine receptors, it would directly enhance the receptor's sensitivity to glycine, amplifying the inhibitory signal without altering the ambient glycine concentration. acs.orgacs.org This dual potential for modulating both glycine transport and receptor function highlights the compound's relevance in processes governed by glycinergic signaling.

Influence on Neurological and Psychiatric Conditions:

Dysregulation of glycinergic neurotransmission has been implicated in a variety of neurological and psychiatric disorders. By modulating glycine levels or receptor activity, this compound could influence these conditions. For instance, negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), some of which contain a sulfonyl moiety, have been investigated for the treatment of psychiatric diseases like anxiety and depression. nih.gov While the target is different, it underscores the potential for compounds with similar structural features to impact complex neurological processes.

Potential for Other Biological Activities:

The N-acyl amino acid family, to which this compound is related, encompasses a range of endogenous signaling molecules with diverse biological roles. mdpi.com For example, N-palmitoylglycine has been suggested to interact with transient receptor potential (TRP) channels, which are involved in sensory perception, including pain and temperature. mdpi.com While this is a broader speculative area, it indicates that N-substituted glycine derivatives can have a range of biological effects beyond the modulation of classical neurotransmitter systems.

The table below summarizes the potential biological targets and the consequential influenced processes based on the structural characteristics of this compound.

Potential TargetInferred Mechanism of ActionPotential Biological Process Influenced
Glycine Transporter 2 (GlyT2)Allosteric InhibitionModulation of synaptic glycine levels, potentially leading to analgesia. acs.orgnih.gov
Glycine Receptors (GlyRs)Positive Allosteric ModulationEnhancement of inhibitory neurotransmission. acs.orgacs.org
Metabotropic Glutamate Receptors (mGluRs)Negative Allosteric Modulation (by analogy to other sulfonyl-containing compounds)Regulation of excitatory neurotransmission, with potential implications for psychiatric disorders. nih.gov
Transient Receptor Potential (TRP) ChannelsModulation (by analogy to other N-acyl amino acids)Involvement in sensory signaling pathways. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and intermolecular interactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. For N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. Typically, the HOMO is located on the more electron-rich parts of the molecule, and the LUMO on the electron-poor regions. This analysis helps predict which parts of the molecule are susceptible to nucleophilic or electrophilic attack.

Illustrative Data for FMO Analysis:

PropertyDescriptionIllustrative Information
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.A hypothetical value would be calculated, e.g., -7.5 eV.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.A hypothetical value would be calculated, e.g., -1.2 eV.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.The calculated difference, e.g., 6.3 eV, would suggest the molecule's stability.
Orbital Distribution Visualization of where the HOMO and LUMO are located on the molecular structure.The analysis would likely show the HOMO distributed around the glycine (B1666218) and ethyl groups, while the LUMO might be concentrated on the fluorophenylsulfonyl moiety.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating varying electrostatic potentials. Red regions typically represent areas of negative potential, which are attractive to electrophiles, while blue regions indicate positive potential, attractive to nucleophiles. Green and yellow areas represent neutral or weakly interacting regions.

An MEP analysis of this compound would identify the most likely sites for intermolecular interactions, such as hydrogen bonding. The oxygen atoms of the sulfonyl and carboxyl groups would be expected to show a strong negative potential (red), making them hydrogen bond acceptors. The hydrogen of the carboxylic acid group would exhibit a positive potential (blue), marking it as a hydrogen bond donor. This information is invaluable for understanding how the molecule might interact with a biological target.

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its target protein.

For this compound, docking simulations would involve placing the molecule into the binding site of a specific protein target. The simulation would then explore various possible conformations and orientations of the ligand within the binding site, calculating a score that estimates the binding affinity for each pose.

Virtual screening is a computational approach that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were part of such a library, virtual screening could be used to predict its potential biological targets. Conversely, if a target is known, derivatives of this compound could be screened to identify more potent binders. Ligand-based virtual screening relies on the similarity of candidate molecules to known active compounds, while structure-based virtual screening uses molecular docking to assess the fit of compounds into a target's binding site.

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a receptor. They calculate a score based on various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonds. The validation of a scoring function is a critical step to ensure that it can accurately predict the binding affinities of a set of compounds. This is often done by comparing the calculated scores to experimentally determined binding data for a known set of ligands and targets. A reliable scoring function should be able to distinguish between active and inactive compounds and rank them according to their binding strength.

Illustrative Data from a Hypothetical Docking Study:

ParameterDescriptionIllustrative Finding
Target Protein The biological macromolecule to which the ligand binds.e.g., Carbonic Anhydrase II
Binding Affinity (Score) A calculated value representing the predicted strength of the ligand-target interaction.e.g., -8.5 kcal/mol
Key Interactions Specific amino acid residues in the target's binding site that interact with the ligand.e.g., Hydrogen bond with Thr199, van der Waals interactions with Val121.
Predicted Pose The most favorable 3D orientation of the ligand within the binding site.The fluorophenyl group might occupy a hydrophobic pocket, while the carboxylate forms a key hydrogen bond.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational changes and flexibility of molecules, as well as the stability of ligand-receptor complexes.

An MD simulation of this compound bound to a target protein would start with the best-docked pose. The simulation would then calculate the forces between all atoms in the system and use these to predict their movements over a specific period, typically nanoseconds to microseconds. The resulting trajectory provides insights into how the ligand and protein adapt to each other and the stability of their interactions over time. This can reveal important information that is not captured by static docking studies, such as the role of water molecules in the binding site and the flexibility of certain protein loops.

Ligand-Target System Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to understand its interaction with a biological target, such as a receptor or enzyme.

In a typical MD simulation, the ligand (this compound) is placed in a simulated environment with its target protein, often solvated in a box of water molecules to mimic physiological conditions. The forces between the atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of the system.

These simulations can reveal:

Binding Stability: The stability of the ligand-protein complex over the simulation time.

Conformational Changes: How the ligand and protein change their shapes to accommodate each other.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the binding.

For instance, studies on the glycine receptor, a potential target for glycine derivatives, have used MD simulations to refine the understanding of its open-state structure and its interactions with ligands. nih.gov Such simulations could predict how this compound might modulate the receptor's function.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for a Ligand-Target System

ParameterValuePurpose
Force Field AMBER, CHARMM, GROMOSDescribes the potential energy of the system.
Water Model TIP3P, SPC/EExplicitly represents the solvent.
System Size ~50,000 - 100,000 atomsIncludes protein, ligand, water, and ions.
Simulation Time 100 ns - 1 µsAllows for observation of significant conformational changes.
Temperature 300 KSimulates physiological temperature.
Pressure 1 atmSimulates physiological pressure.

Solvent Effects and Hydration Shells

The interaction of a molecule with its surrounding solvent, typically water in biological systems, profoundly influences its behavior. For this compound, the arrangement of water molecules around it, known as the hydration shell, can affect its solubility, conformation, and ability to bind to a target.

MD simulations are also instrumental in studying these solvent effects. By analyzing the trajectories of water molecules around the solute, researchers can determine the structure and dynamics of the hydration shell. For example, a classical molecular dynamics study on glycine zwitterions in aqueous solution revealed that at infinite dilution, a glycine molecule is surrounded by a strong hydration layer, forming approximately six hydrogen bonds with water molecules. researchgate.net As the concentration of glycine increases, this hydration structure becomes more compact. researchgate.net

The presence of ions in the solution can also alter the hydration shell and the interactions between solute molecules. researchgate.net Understanding these effects is crucial for predicting the behavior of this compound in a physiological environment. The solubility of glycine and its derivatives is also influenced by the solvent composition, with solubility generally decreasing as the concentration of organic co-solvents like methanol (B129727) increases. rsc.org

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique used when the three-dimensional structure of the target is unknown. A pharmacophore is an abstract representation of the essential molecular features that are necessary for biological activity. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

To develop a pharmacophore model for a series of compounds related to this compound, the following steps would be taken:

Collect a set of active analogues: These are molecules with known biological activity against a specific target.

Generate conformations: For each molecule, a range of possible three-dimensional shapes (conformations) is generated.

Identify common features: The conformations of the active molecules are superimposed to identify the common pharmacophoric features and their spatial arrangement.

The resulting pharmacophore model can then be used to screen large databases of chemical compounds to identify new molecules that are likely to be active. dovepress.comnih.gov This approach is a cornerstone of virtual screening in drug discovery. dovepress.comnih.gov For instance, ligand-based pharmacophore modeling has been successfully used to identify novel agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for anti-diabetic drugs. rsc.org

Table 2: Common Pharmacophore Features and Their Descriptions

FeatureAbbreviationDescription
Hydrogen Bond Acceptor HBAAn atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen).
Hydrogen Bond Donor HBDAn atom or group that can donate a hydrogen bond (e.g., amide nitrogen).
Hydrophobic Group HA nonpolar group that interacts favorably with other nonpolar groups.
Aromatic Ring ARA planar, cyclic, conjugated system of pi electrons.
Positive Ionizable PIA group that can carry a positive charge at physiological pH.
Negative Ionizable NIA group that can carry a negative charge at physiological pH.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for activity.

The development of a QSAR model for analogues of this compound would involve:

Assembling a dataset: A collection of analogues with their corresponding biological activities is required.

Calculating molecular descriptors: For each molecule, a set of numerical values that describe its structural, physical, and chemical properties is calculated. These can include properties like molecular weight, logP (a measure of lipophilicity), and various electronic and topological descriptors.

Developing a mathematical model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates the descriptors to the biological activity. wu.ac.thwu.ac.thresearchgate.net

A study on N-arylsulfonyl-N-2-pyridinyl-piperazine analogues as anti-diabetic agents successfully developed a QSAR model with good predictive power (r² = 0.88). wu.ac.thresearchgate.net Similarly, a QSAR analysis of piperine (B192125) analogues as bacterial efflux pump inhibitors identified key descriptors such as the partial negative surface area and the heat of formation as being important for activity. nih.gov Such models can provide valuable insights for the design of more potent derivatives of this compound.

Table 3: Example of a QSAR Equation and its Components

ComponentDescription
Biological Activity The dependent variable, often expressed as pIC50 (-log of the half-maximal inhibitory concentration).
c1, c2, c3... Coefficients determined by the regression analysis, indicating the importance of each descriptor.
Descriptor 1, 2, 3... Independent variables representing various molecular properties (e.g., logP, molar refractivity, dipole moment).
c0 The intercept of the regression equation.
Equation Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Advanced Structural Biology Techniques for Understanding N Ethyl N 4 Fluorophenyl Sulfonyl Glycine Complexes

X-ray Crystallography of N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine or Analogues in Complex with Target Proteins

X-ray crystallography stands as a cornerstone technique for visualizing the three-dimensional structure of protein-ligand complexes at atomic resolution. By analyzing the diffraction pattern of X-rays passed through a crystal of the complex, researchers can construct a detailed electron density map, revealing the precise arrangement of atoms in both the protein and the bound ligand. This information is invaluable for understanding the specific interactions that stabilize the complex.

While a crystal structure for this compound itself in complex with a target protein is not publicly available, studies on closely related analogues provide significant insights into the binding modes of N-(phenylsulfonyl)glycine scaffolds. For instance, the crystal structures of human Carbonic Anhydrase II (CA II) in complex with (3-((N-(4-sulfamoylphenethyl)phenylsulfonamido)methyl)phenyl)glycine and (3-((N-(4-sulfamoylbenzyl)phenylsulfonamido)methyl)phenyl)glycine have been determined, offering a glimpse into how this class of compounds can interact with a protein binding pocket.

Resolution and Refinement of Ligand-Binding Pockets

The quality of a crystal structure is defined by its resolution, which indicates the level of detail that can be discerned. Higher resolution structures allow for a more precise determination of atomic positions and a clearer visualization of molecular interactions. The refinement process involves fitting the atomic model to the experimental electron density map and is assessed by R-work and R-free values, which are measures of the agreement between the model and the data.

Below are the crystallographic data for the aforementioned analogues in complex with human Carbonic Anhydrase II.

PDB IDLigandTarget ProteinResolution (Å)R-workR-free
8QF9 (3-((N-(4-sulfamoylphenethyl)phenylsulfonamido)methyl)phenyl)glycineHuman Carbonic Anhydrase II1.500.1650.187
8QF7 (3-((N-(4-sulfamoylbenzyl)phenylsulfonamido)methyl)phenyl)glycineHuman Carbonic Anhydrase II1.600.1710.193

These high-resolution structures provide a well-defined view of the ligand-binding pocket, enabling a detailed analysis of the interactions between the sulfonylglycine derivatives and the enzyme's active site.

Identification of Key Interacting Residues

A critical outcome of X-ray crystallography is the identification of the specific amino acid residues that form direct contacts with the ligand. These interactions, which can include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces, are the primary determinants of binding affinity and selectivity.

In the active site of Carbonic Anhydrase II, the sulfonamide group of the inhibitors coordinates with the catalytic zinc ion, a hallmark interaction for this class of inhibitors. The remainder of the molecule extends into the active site cavity, making numerous contacts with the surrounding amino acid residues.

The key interacting residues for the two analogues with human Carbonic Anhydrase II are detailed in the table below.

PDB IDLigandInteracting Residues
8QF9 (3-((N-(4-sulfamoylphenethyl)phenylsulfonamido)methyl)phenyl)glycineHis94, His96, His119, Val121, Phe131, Val135, Leu198, Thr199, Thr200, Pro202
8QF7 (3-((N-(4-sulfamoylbenzyl)phenylsulfonamido)methyl)phenyl)glycineHis94, His96, His119, Val121, Phe131, Val135, Leu198, Thr199, Thr200, Pro202

Solution-State NMR Spectroscopy for Ligand-Protein Interactions and Dynamics (e.g., ligand observed NMR)

While X-ray crystallography provides a static snapshot of a protein-ligand complex, solution-state NMR spectroscopy offers a complementary view, providing information about the interactions and dynamics of the complex in a more physiological solution environment. Ligand-observed NMR techniques are particularly powerful for studying the binding of small molecules to large protein targets.

In these experiments, the NMR signals of the small molecule ligand are monitored, and changes in these signals upon addition of the protein are indicative of binding. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are highly effective for identifying binding events and for mapping the parts of the ligand that are in close proximity to the protein surface.

In a typical STD NMR experiment, a selective radiofrequency pulse is used to saturate a region of the protein's proton spectrum. This saturation is then transferred to any bound ligands through spin diffusion. By subtracting a spectrum with on-resonance saturation of the protein from a spectrum with off-resonance saturation, a difference spectrum is obtained that shows only the signals of the bound ligand. The intensity of the signals in the STD spectrum is proportional to the proximity of the ligand protons to the protein surface, allowing for the identification of the ligand's binding epitope.

While a specific ligand-observed NMR study on this compound has not been detailed in the literature, the principles of the technique can be illustrated with a hypothetical example based on the known interactions of similar compounds. If this compound were to be studied by STD NMR in the presence of its target protein, the resulting STD spectrum would reveal which parts of the molecule are most intimately involved in the binding. For instance, if the 4-fluorophenyl group were buried deep within a hydrophobic pocket of the protein, the aromatic protons of this ring would show strong signals in the STD spectrum. Conversely, if the ethyl group were more solvent-exposed, its proton signals would be weaker. This information is invaluable for validating binding modes predicted by computational docking or observed in crystal structures, and for understanding the dynamics of the interaction in solution.

NMR TechniqueInformation GainedRelevance to this compound Complexes
Saturation Transfer Difference (STD) NMR Identifies binding events and maps the binding epitope of the ligand.Would reveal which parts of the this compound molecule are in closest contact with the target protein, providing insights into its binding orientation.
Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) Detects weak ligand binding by observing the transfer of magnetization from bulk water to the bound ligand.Could be used to screen for and characterize even weak interactions of this compound or its analogues with a target protein.
Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion Probes the kinetics and thermodynamics of ligand binding and conformational exchange processes.Could provide information on the dynamics of the binding event and any conformational changes in the protein or ligand upon complex formation.

The application of these advanced structural biology techniques is crucial for building a comprehensive understanding of the molecular basis of action for compounds like this compound. While X-ray crystallography provides a high-resolution static picture of the bound state, solution-state NMR complements this by offering insights into the dynamics and interactions in a solution environment. Together, these methods provide a powerful toolkit for medicinal chemists and structural biologists in the quest to design more potent and selective therapeutic agents.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways for Enhanced Scalability or Atom Economy

The future development of N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine for any potential therapeutic application will hinge on the availability of efficient and sustainable synthetic methodologies. Current laboratory-scale syntheses of related N-arylsulfonyl-N-substituted glycines often involve the N-alkylation of a primary sulfonamide followed by ester cleavage, which can be multi-step processes. researchgate.net A common approach involves the reaction of an arylsulfonyl chloride with the corresponding N-alkylated amino acid ester, followed by hydrolysis.

Future research should focus on developing more streamlined and environmentally benign synthetic routes. chegg.com Modern synthetic strategies that improve atom economy , a core principle of green chemistry, are highly desirable. primescholars.comjocpr.com Such approaches aim to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. primescholars.comjocpr.com

Recent advancements in sulfonamide synthesis could be adapted for this compound. These include:

Direct C-H amination: This would involve the direct coupling of 4-fluorobenzenesulfonamide (B1215347) with an N-ethylglycine precursor, avoiding the need for pre-functionalized starting materials.

Catalytic methods: The use of transition metal catalysts could enable more efficient and selective bond formation under milder conditions. thieme-connect.com

Flow chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and reproducibility compared to traditional batch processes.

The table below outlines a comparison of a traditional synthetic approach with a potential greener alternative.

FeatureTraditional Synthesis (e.g., Schotten-Baumann)Potential Green Synthesis (e.g., Catalytic C-H Amination)
Starting Materials 4-Fluorobenzenesulfonyl chloride, N-ethylglycine4-Fluorobenzenesulfonamide, N-ethylglycine precursor
Reagents Stoichiometric base (e.g., NaOH, pyridine)Catalytic amount of a transition metal
Solvents Often chlorinated solventsPotentially greener solvents like water or alcohols
Byproducts Salt waste (e.g., NaCl), excess baseMinimal byproducts
Atom Economy LowerHigher
Scalability Can be challengingMore amenable to large-scale production

Investigation of Undiscovered Biological Targets within Relevant Pathways

The structural motifs within this compound suggest several plausible, yet underexplored, biological targets. The N-substituted glycine (B1666218) core is a key feature of inhibitors of glycine transporters (GlyT), particularly GlyT1. nih.govresearchgate.net GlyT1 inhibitors are of significant interest for treating central nervous system disorders like schizophrenia, as they can modulate glutamatergic neurotransmission by increasing synaptic glycine levels. nih.govfrontiersin.org Several known GlyT1 inhibitors contain an N-arylsulfonyl moiety, underscoring the potential relevance of this target class. researchgate.netresearchgate.net

Future research should therefore prioritize screening this compound for activity against GlyT1 and its various isoforms. Beyond this, the sulfonamide functional group is a well-established pharmacophore that interacts with a wide range of biological targets. researchgate.netajchem-b.com This opens up numerous avenues for investigation, including:

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. researchgate.net

Kinases: Certain sulfonamide-containing compounds have been shown to inhibit protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. acs.org

Proteases: The sulfonamide group can act as a transition-state analog for peptide bond hydrolysis, making it a potential inhibitor of various proteases.

Nuclear Receptors: Some sulfonamide derivatives have been found to modulate the activity of nuclear receptors, which regulate gene expression.

A systematic screening of this compound against a panel of these and other potential targets could uncover novel biological activities.

Application of Advanced Computational Methodologies for Predictive Modeling

In silico approaches are indispensable tools in modern drug discovery for predicting the biological activity and pharmacokinetic properties of new chemical entities, thereby guiding synthetic efforts and reducing the reliance on extensive and costly experimental screening. researchgate.netmdpi.com For this compound, a variety of computational methodologies could be applied.

Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build models that correlate structural features of a series of related compounds with their biological activities. mdpi.comnih.gov This would allow for the prediction of the potency of novel analogs of this compound.

Molecular docking simulations could be used to predict the binding mode of this compound within the active site of potential biological targets, such as GlyT1 or carbonic anhydrases. nih.govmdpi.commdpi.com These studies can provide valuable insights into the key molecular interactions responsible for binding affinity and selectivity. mdpi.comacs.org

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govnih.gov A pharmacophore model for this compound could be developed based on its structure and the structures of other known inhibitors of a particular target. This model could then be used to virtually screen large compound libraries to identify new potential hits. nih.gov

The table below summarizes the potential applications of these computational methods.

Computational MethodApplication for this compound
QSAR Predict the biological activity of novel analogs.
Molecular Docking Elucidate the binding mode at potential biological targets.
Pharmacophore Modeling Identify key structural features for activity and guide the design of new compounds.
Molecular Dynamics (MD) Simulations Investigate the conformational dynamics and stability of the ligand-target complex.

Development of Chemically Diverse Scaffolds Retaining Key Pharmacophoric Elements

Once the key pharmacophoric elements of this compound are identified through computational and experimental studies, a promising future direction would be the design and synthesis of chemically diverse scaffolds that retain these essential features. acs.org This strategy, often referred to as scaffold hopping, aims to identify novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

The core pharmacophore of this compound can be deconstructed into three key components:

The N-ethylglycine moiety, which may be crucial for interaction with a specific binding pocket.

The sulfonamide linker, which acts as a rigid and polar connector.

The 4-fluorophenyl group, which likely engages in hydrophobic and potentially halogen-bonding interactions.

Future synthetic efforts could focus on replacing or modifying each of these components to generate novel scaffolds. For example, the glycine backbone could be replaced with other amino acids or cyclic amines to explore different conformational constraints. The arylsulfonyl moiety could be replaced with other bioisosteric groups, such as a carboxamide or a phosphonamide, to modulate the electronic and steric properties of the molecule.

Strategies for Improving Selectivity and Potency for Specific Isoforms or Targets

A critical aspect of drug development is the optimization of a lead compound to achieve high potency and selectivity for its intended biological target, thereby minimizing off-target effects. For this compound, several strategies could be employed to enhance these properties.

Structure-Activity Relationship (SAR) studies will be fundamental to this process. nih.govnih.govrsc.org A systematic exploration of modifications to the this compound structure would be undertaken. This could involve:

Varying the N-alkyl substituent: Replacing the ethyl group with other alkyl or functionalized alkyl groups could probe the steric and electronic requirements of the binding site.

Modifying the aromatic ring: The introduction of different substituents on the phenyl ring could modulate its electronic properties and create new interactions with the target protein. For instance, exploring different halogen substitutions could enhance binding affinity through halogen bonding.

Altering the glycine backbone: Modifications to the glycine core, such as the introduction of stereochemistry or conformational constraints, could lead to improved potency and selectivity.

These synthetic modifications, guided by computational modeling and followed by biological evaluation, would provide a rational basis for optimizing the pharmacological profile of this compound. Such iterative cycles of design, synthesis, and testing are a cornerstone of modern medicinal chemistry and will be essential for unlocking the full therapeutic potential of this compound. acs.org

Q & A

Basic: What are the optimal synthetic routes for N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine, and how can coupling efficiency be improved?

Methodological Answer:
The synthesis typically involves sulfonylation of glycine derivatives using 4-fluorophenylsulfonyl chloride. Key steps include:

  • Protection of the glycine amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions .
  • Coupling reactions under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C) to minimize hydrolysis of the sulfonyl chloride intermediate .
  • Deprotection using trifluoroacetic acid (TFA) for Boc or piperidine for Fmoc groups .
    To improve yield, optimize stoichiometry (1:1.2 molar ratio of glycine derivative to sulfonyl chloride) and use coupling agents like HOBt/DCC (1-hydroxybenzotriazole/dicyclohexylcarbodiimide) .

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituents (e.g., ethyl, fluorophenyl) via chemical shifts: δ 7.6–7.8 ppm (fluorophenyl aromatic protons), δ 1.2–1.4 ppm (ethyl CH₃) .
    • ¹⁹F NMR confirms the fluorophenyl group (δ -110 to -115 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₀H₁₁FNO₄S) with <2 ppm error .
  • Infrared (IR) Spectroscopy: Detects sulfonyl (S=O stretch at 1350–1150 cm⁻¹) and carboxylate (C=O at 1700 cm⁻¹) groups .

Advanced: How can researchers resolve contradictions between theoretical and experimental spectral data?

Methodological Answer:
Discrepancies (e.g., unexpected downfield shifts in NMR) may arise from:

  • Conformational isomerism: Use variable-temperature NMR to identify rotamers (e.g., restricted rotation around the sulfonamide bond) .
  • Impurity interference: Employ HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) to isolate and characterize by-products .
  • X-ray crystallography: Resolve ambiguities by determining the crystal structure (e.g., monoclinic P21/c space group) to confirm bond lengths/angles .

Advanced: What computational methods predict the compound’s interaction with enzymatic targets, and how are these validated experimentally?

Methodological Answer:

  • Docking Simulations (AutoDock Vina): Model binding to enzymes (e.g., cyclooxygenase-2) using the sulfonyl group as a hydrogen bond acceptor .
  • Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of enzyme-ligand complexes over 100 ns trajectories; validate with RMSD (<2 Å) and binding free energy (MM-PBSA) calculations .
  • Experimental Validation:
    • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD < 10 µM indicates strong affinity) .
    • Enzyme inhibition assays (e.g., COX-2 IC₅₀ determination via fluorometric kits) .

Basic: How is the compound’s purity assessed, and what thresholds are acceptable for in vitro studies?

Methodological Answer:

  • HPLC-PDA: Use a C18 column (4.6 × 250 mm) with UV detection at 254 nm. Purity ≥95% (area under the curve) is required for biological assays .
  • Elemental Analysis: C/H/N/S deviations ≤0.4% from theoretical values confirm stoichiometric integrity .
  • Karl Fischer Titration: Moisture content ≤0.1% to prevent hydrolysis during storage .

Advanced: What strategies mitigate metabolic instability in pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design: Introduce ester moieties (e.g., methyl glycinate) to enhance membrane permeability, with enzymatic cleavage in vivo .
  • Microsomal Stability Assays: Incubate with liver microsomes (1 mg/mL, 37°C) and measure half-life (t₁/₂ > 30 min indicates acceptable stability) .
  • Cytochrome P450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Basic: What are the primary degradation pathways under physiological conditions?

Methodological Answer:

  • Hydrolysis: Sulfonamide and ester bonds are susceptible to pH-dependent cleavage. Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation products .
  • Oxidation: Fluorophenyl groups may undergo hydroxylation. Use LC-MS/MS to detect hydroxylated metabolites (m/z +16) .

Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

Methodological Answer:

  • Chiral Auxiliaries: Use (S)-4-fluorophenylglycine (98% ee) as a starting material .
  • Chiral HPLC: Employ a Chiralpak AD-H column (n-hexane/isopropanol, 90:10) to resolve enantiomers (Rf >1.5 indicates baseline separation) .
  • Circular Dichroism (CD): Compare experimental CD spectra with reference standards to confirm enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.